3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
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Overview
Description
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide, chemically known as N-(3-Triethylammoniumpropyl)-4-(6-(4-(Diethylamino)phenyl)hexatrienyl)pyridinium dibromide, is a lipophilic styryl dye. It is widely used in biological research for its ability to selectively stain cellular membranes, particularly yeast vacuolar membranes, with red fluorescence. This dye is an essential tool for visualizing vacuolar organelle morphology and dynamics, studying the endocytic pathway, and screening and characterizing yeast endocytosis mutants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide involves the reaction of N-(3-Triethylammoniumpropyl)pyridinium with 4-(Diethylamino)phenylhexatriene under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at room temperature. The product is then purified through crystallization or chromatography to obtain the final dye in its pure form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the dye. The final product is often lyophilized and packaged in vials for distribution .
Chemical Reactions Analysis
Types of Reactions
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide primarily undergoes photophysical reactions due to its fluorescent properties. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution under normal biological conditions .
Common Reagents and Conditions
The dye is used in aqueous solutions or dissolved in dimethyl sulfoxide (DMSO) for biological applications. It is stable under physiological conditions and does not react with common biological reagents .
Major Products Formed
Since this compound is used for its fluorescent properties, the major “products” are the fluorescent signals emitted when the dye binds to cellular membranes. These signals are used to visualize and study cellular processes .
Scientific Research Applications
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide has a wide range of applications in scientific research:
Cell Biology: It is used to study endocytosis and exocytosis, vesicle trafficking, and vacuolar dynamics in eukaryotic cells
Neuroscience: The dye is employed to visualize synaptic vesicles and study neurotransmitter release in neurons.
Plant Biology: Researchers use this compound to track membrane dynamics and endocytosis in plant cells.
Microbiology: It is used to stain and study the morphology and dynamics of bacterial membranes.
Mechanism of Action
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide exerts its effects by inserting its lipophilic tail into the outer leaflet of the plasma membrane. Upon binding, the dye fluoresces intensely, allowing for the visualization of membrane dynamics. The dye is internalized during endocytosis, enabling researchers to track the movement of vesicles and other membrane-bound structures .
Comparison with Similar Compounds
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide is often compared with other styryl dyes such as FM 1-43, FM 4-64FX, FM 2-10, and FM 5-95. These dyes share similar properties but differ in their hydrophobicity and fluorescence characteristics:
FM 1-43: More hydrophilic, allowing for faster destaining rates.
FM 4-64FX: Fixable analog of FM 4-64, allowing for aldehyde-based fixation.
FM 2-10: Less lipophilic, used for specific quantitative applications.
FM 5-95: Slightly less lipophilic than FM 4-64, used for different staining protocols.
This compound is unique in its ability to provide intense red fluorescence and its suitability for studying a wide range of cellular processes in various organisms .
Properties
Molecular Formula |
C34H53Br2N3 |
---|---|
Molecular Weight |
663.6 g/mol |
IUPAC Name |
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
InChI |
InChI=1S/C34H53N3.2BrH/c1-6-11-27-36(28-12-7-2)34-22-20-32(21-23-34)18-15-13-14-16-19-33-24-29-35(30-25-33)26-17-31-37(8-3,9-4)10-5;;/h13-16,18-25,29-30H,6-12,17,26-28,31H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
YLCOJTKDARPCKE-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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